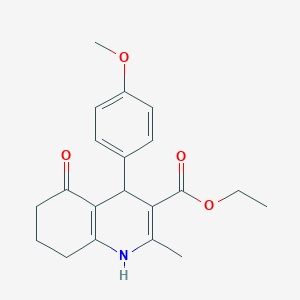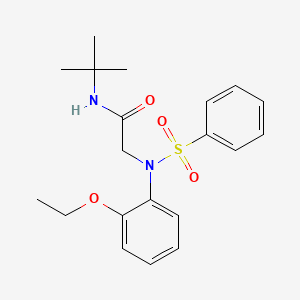
2-(2,5-dimethylphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-dimethylphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine and biochemistry. This compound belongs to the family of quinoline derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 2-(2,5-dimethylphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide is not fully understood. However, studies have shown that this compound acts by inhibiting the activity of certain enzymes and proteins, which are involved in various cellular processes.
Biochemical and physiological effects:
Studies have shown that 2-(2,5-dimethylphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide has several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of tuberculosis bacteria, and lower blood sugar levels in diabetic animals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-(2,5-dimethylphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide in lab experiments is its high potency and selectivity. However, the compound's low solubility in water and other solvents can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2,5-dimethylphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide. One area of interest is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential applications in medicine and biochemistry.
Synthesemethoden
The synthesis of 2-(2,5-dimethylphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide involves the condensation of 2,5-dimethylphenylhydrazine and 3-pyridinecarboxaldehyde in the presence of glacial acetic acid. The resulting intermediate is then reacted with 4-chloroquinoline-3-carbaldehyde to form the final product.
Wissenschaftliche Forschungsanwendungen
2-(2,5-dimethylphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has shown promising results in the treatment of cancer, tuberculosis, and diabetes. Additionally, it has been studied for its antimicrobial, antifungal, and antioxidant properties.
Eigenschaften
IUPAC Name |
2-(2,5-dimethylphenyl)-N-[(E)-pyridin-3-ylmethylideneamino]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O/c1-16-9-10-17(2)20(12-16)23-13-21(19-7-3-4-8-22(19)27-23)24(29)28-26-15-18-6-5-11-25-14-18/h3-15H,1-2H3,(H,28,29)/b26-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMGDWIYRDOEQX-CVKSISIWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dimethylphenyl)-N'-[(E)-pyridin-3-ylmethylidene]quinoline-4-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(2-methoxy-4-nitrophenyl)amino]acrylonitrile](/img/structure/B5205544.png)
![N-(4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5205551.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5205565.png)
![ethyl 4-{3-[4-(3-chlorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5205567.png)

![N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-1H-indole-2-carboxamide](/img/structure/B5205576.png)
![2-(1-{1-[4-(1H-imidazol-1-yl)benzyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol bis(trifluoroacetate) (salt)](/img/structure/B5205579.png)
![N~2~-(3,4-dichlorophenyl)-N~1~-(3-ethoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5205587.png)



![3-benzyl-4-methyl-5-(2-{[(3-methyl-1-adamantyl)carbonyl]oxy}ethyl)-1,3-thiazol-3-ium chloride](/img/structure/B5205639.png)
![1-[(6-ethoxy-2-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B5205648.png)
![4-chloro-N-[5-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5205655.png)